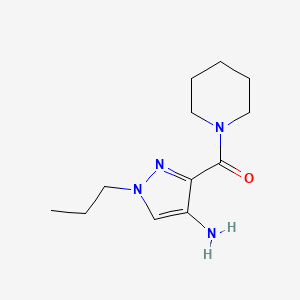

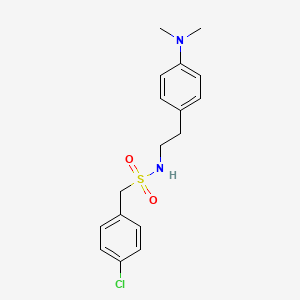

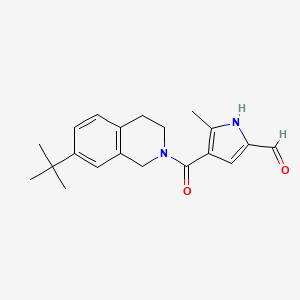

N~4~-phenyl-1-(6-piperidino-4-pyrimidinyl)-1H-imidazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N~4~-phenyl-1-(6-piperidino-4-pyrimidinyl)-1H-imidazole-4-carboxamide, also known as PPIC, is a synthetic compound that has been extensively studied for its potential therapeutic applications. PPIC belongs to the class of imidazole-based compounds and has been shown to exhibit potent inhibitory effects on certain enzymes and receptors in the human body. In

Wissenschaftliche Forschungsanwendungen

Antiviral and Antiparasitic Activity

Compounds structurally related to N4-phenyl-1-(6-piperidino-4-pyrimidinyl)-1H-imidazole-4-carboxamide have been explored for their potential as antiviral and antiparasitic agents. Studies reveal that derivatives like 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines show promise as antirhinovirus agents due to their ability to inhibit viral replication Hamdouchi et al., 1999. Similarly, quaternary 2-phenylimidazo[1,2-a]pyridinium salts have been evaluated for their antiparasitic activity against Trypanosoma rhodesiense, showing significant potential in treating parasitic infections Sundberg et al., 1990.

Polymer Chemistry

The condensation of pyridine-2,6-dicarboxylic acid with di- and tetraamino compounds has been investigated for synthesizing polyamides with higher inherent viscosities and greater thermal stability. These polymers have applications in materials science due to their stability and solvent resistance Banihashemi & Eghbali, 1976.

Anti-Angiogenic and DNA Cleavage Studies

Novel derivatives exhibiting anti-angiogenic properties and DNA cleavage abilities have been synthesized, pointing to their potential as anticancer agents. These compounds block blood vessel formation and interact with DNA, suggesting a dual mechanism of action against cancer Kambappa et al., 2017.

Antimycobacterial Activity

Design and synthesis of imidazo[1,2-a]pyridine-3-carboxamide derivatives have shown considerable activity against both drug-sensitive and resistant strains of Mycobacterium tuberculosis. These findings are crucial for developing new treatments for tuberculosis, especially in the face of rising drug resistance Lv et al., 2017.

Capillary Electrophoresis

The separation of imatinib mesylate and related substances using nonaqueous capillary electrophoresis highlights the application of related compounds in analytical chemistry. This method offers a simple, effective, and low-cost option for quality control Ye et al., 2012.

Alpha 1-Adrenoceptor Antagonism

Novel arylpiperazines have been identified as alpha 1-adrenoceptor subtype-selective antagonists, suggesting their utility in treatments targeting the human lower urinary tract. This research opens new avenues for developing drugs with improved selectivity and efficacy Elworthy et al., 1997.

Reducing Metabolism Mediated by Aldehyde Oxidase

Strategies to reduce aldehyde oxidase-mediated metabolism of imidazo[1,2-a]pyrimidine derivatives have been explored, improving the stability and potential therapeutic index of these compounds. This research is significant for drug development, ensuring that therapeutic agents maintain their efficacy and reduce undesirable metabolites Linton et al., 2011.

Wirkmechanismus

Target of Action

The specific targets of N-phenyl-1-(6-piperidin-1-ylpyrimidin-4-yl)imidazole-4-carboxamide are currently unknown. Imidazole-containing compounds are known to interact with a broad range of biological targets .

Mode of Action

Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Biochemical Pathways

Imidazole is a key component in several biochemical pathways, including the biosynthesis of histidine and purines .

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents, which may influence its bioavailability .

Result of Action

Imidazole derivatives are known to exhibit a broad range of biological activities, suggesting that they may have diverse effects at the molecular and cellular level .

Action Environment

The action, efficacy, and stability of this compound may be influenced by various environmental factors. For example, the pH of the environment may affect the compound’s solubility and therefore its bioavailability .

Eigenschaften

IUPAC Name |

N-phenyl-1-(6-piperidin-1-ylpyrimidin-4-yl)imidazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N6O/c26-19(23-15-7-3-1-4-8-15)16-12-25(14-22-16)18-11-17(20-13-21-18)24-9-5-2-6-10-24/h1,3-4,7-8,11-14H,2,5-6,9-10H2,(H,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRGOHJUAQRVQSE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=NC(=C2)N3C=C(N=C3)C(=O)NC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N~4~-phenyl-1-(6-piperidino-4-pyrimidinyl)-1H-imidazole-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(3-Bromophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B2366925.png)

![Ethyl 2-(3,4-dimethylbenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2366929.png)

![2-Chloro-N-[1-cyclopropyl-2-(5,6-dimethylbenzimidazol-1-yl)ethyl]propanamide](/img/structure/B2366935.png)

![2-methyl-N-(2-(thiophen-3-yl)benzyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2366936.png)

![N-[(4-methoxyphenyl)methyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide](/img/structure/B2366938.png)